3-{[2-(Methylsulfanyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
3-{[2-(Methylsulfanyl)phenyl]carbamoyl}bicyclo[222]octane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Methylsulfanyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid typically involves a multi-step process. One common method includes the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid at elevated temperatures . Another approach involves enantioselective synthesis under metal-free conditions, which allows for the preparation of bicyclo[2.2.2]octane derivatives with high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Methylsulfanyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[2-(Methylsulfanyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action for 3-{[2-(Methylsulfanyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share a similar bicyclic structure and are used in various chemical and biological applications.
Pyrrolidine derivatives: These compounds feature a five-membered ring and are widely used in medicinal chemistry.
Uniqueness
3-{[2-(Methylsulfanyl)phenyl]carbamoyl}bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its combination of a bicyclic structure with a methylsulfanylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(2-methylsulfanylphenyl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-22-13-5-3-2-4-12(13)18-16(19)14-10-6-8-11(9-7-10)15(14)17(20)21/h2-5,10-11,14-15H,6-9H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLDANCDBVFSSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2C3CCC(C2C(=O)O)CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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